molecular formula C12H15N3O2 B2947454 ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate CAS No. 4216-52-8

ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate

Cat. No. B2947454
CAS RN: 4216-52-8
M. Wt: 233.271
InChI Key: USOVKDQYEYEALU-UHFFFAOYSA-N
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Description

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is 1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has a melting point of 158-161 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Antineoplastic and Antifilarial Agents

The synthesis and biological activity of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been explored for their potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in L1210 cells and have shown to cause significant accumulation of these cells in mitosis due to their association with mitotic spindle poisoning. Some derivatives have also exhibited in vivo antifilarial activity against various adult worms, indicating their potential use in treating diseases caused by filarial infections (Ram et al., 1992).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers derived from ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and related compounds has revealed their potential for use in electroluminescent devices and displays. These materials exhibit good electrochemical activity, and their polymers can undergo color changes under different applied potentials, suggesting applications in smart windows, displays, and other electronic devices (Hu et al., 2013).

Photodegradation Studies

The study of photodegradation of ethyl N-phenyl-carbamate (EPC) has provided insights into the environmental stability and degradation pathways of carbamate pesticides. By understanding the photodegradation products and mechanisms, this research supports the development of more environmentally friendly pesticides and informs the environmental monitoring of these compounds (Beachell & Chang, 1972).

Anti-Helicobacter Pylori Agents

Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including ethyl carbamate derivatives, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings are crucial for developing new treatments for infections caused by H. pylori, which is a significant factor in the development of gastric ulcers and cancer (Carcanague et al., 2002).

Multiresidue Analysis in Food

The development of analytical methods for detecting residues of pesticides, including carbamates, in fruits and vegetables, is vital for food safety and public health. The described multiresidue method enables the sensitive and selective determination of 74 pesticides, supporting regulatory compliance and monitoring programs for food safety (Ortelli et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOVKDQYEYEALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate

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